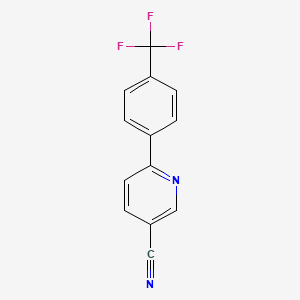
6-(4-(Trifluoromethyl)phenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(Trifluoromethyl)phenyl)nicotinonitrile is an organic compound with the molecular formula C13H7F3N2 It is a derivative of nicotinonitrile, where the phenyl ring is substituted with a trifluoromethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile typically involves the cyclization of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile. The reaction is carried out under the action of a catalyst such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide. The reaction temperature ranges from 50-100°C, and the reaction time is between 3-9 hours .
Industrial Production Methods
For industrial production, the method involves using trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials. The process includes acylation, cyclization, and hydrolysis steps. This method is advantageous due to the availability of inexpensive raw materials, ease of operation, and high yield .
Chemical Reactions Analysis
Types of Reactions
6-(4-(Trifluoromethyl)phenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-(4-(Trifluoromethyl)phenyl)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(Trifluoromethyl)nicotinonitrile
- 2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinonitrile
- 6-(4-Fluoro-phenyl)-nicotinonitrile .
Uniqueness
6-(4-(Trifluoromethyl)phenyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .
Biological Activity
6-(4-(Trifluoromethyl)phenyl)nicotinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H8F3N
- Molecular Weight : 253.21 g/mol
- IUPAC Name : 6-(4-(Trifluoromethyl)phenyl)pyridine-3-carbonitrile
Synthesis
The synthesis of this compound typically involves the reaction of 4-trifluoromethylbenzaldehyde with nicotinonitrile in the presence of a suitable catalyst. This process is characterized by:
- Reagents : Nicotinonitrile, 4-trifluoromethylbenzaldehyde, acid catalysts.
- Conditions : Refluxing in organic solvents such as ethanol or acetonitrile.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyridine derivatives have been shown to possess antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL .
Anticancer Activity
The anticancer potential of nicotinonitrile derivatives has been explored through various studies. For example:
- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A study demonstrated that related compounds exhibited submicromolar potency against cancer cell lines, suggesting a promising avenue for further development .
Neuroprotective Effects
Compounds containing trifluoromethyl groups have been associated with enhanced neuroprotective properties. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes involved in critical metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It may act on neurotransmitter receptors, affecting signal transduction pathways.
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | High | Potential |
| Nicotinonitrile | Low | Moderate | Low |
| Trifluoromethyl derivatives | High | High | High |
Properties
Molecular Formula |
C13H7F3N2 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)11-4-2-10(3-5-11)12-6-1-9(7-17)8-18-12/h1-6,8H |
InChI Key |
LRYFFPLWAWMHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















